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molecular formula C11H17N3 B8776372 1-(2-(Pyridin-3-YL)ethyl)piperazine CAS No. 381721-53-5

1-(2-(Pyridin-3-YL)ethyl)piperazine

Cat. No. B8776372
M. Wt: 191.27 g/mol
InChI Key: JKIGUZSUULVKJN-UHFFFAOYSA-N
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Patent
US06936611B2

Procedure details

1-Boc-4-[(3-pyridinyl)acetyl]piperazine (8.0 g, 26.2 mmol) was added to a solution of borane.ThF (2.0 M in THF, 39.5 mL, 78.6 mmol) in THF (200 mL) at 0° C. The mixture was heated to reflux for 8 h and cooled to room temperature. The excess borane was quenched with methanol and 3 N HCl. The mixture stirred for 3 h at room temperature, and the solvents were removed under vacuum. The crude product was purified by chromatography (SiO2, 4:1 CH2Cl2:CMA) to provide 1-[2-(3-pyridinyl)ethyl]piperazine (2.82 g, 36%) as a light yellow oil.
Name
1-Boc-4-[(3-pyridinyl)acetyl]piperazine
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ThF
Quantity
39.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][N:11]([C:14](=O)[CH2:15][C:16]2[CH:17]=[N:18][CH:19]=[CH:20][CH:21]=2)[CH2:10][CH2:9]1)(OC(C)(C)C)=O.B>C1COCC1>[N:18]1[CH:19]=[CH:20][CH:21]=[C:16]([CH2:15][CH2:14][N:11]2[CH2:12][CH2:13][NH:8][CH2:9][CH2:10]2)[CH:17]=1

Inputs

Step One
Name
1-Boc-4-[(3-pyridinyl)acetyl]piperazine
Quantity
8 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N1CCN(CC1)C(CC=1C=NC=CC1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B
Step Two
Name
ThF
Quantity
39.5 mL
Type
reactant
Smiles
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture stirred for 3 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 8 h
Duration
8 h
CUSTOM
Type
CUSTOM
Details
The excess borane was quenched with methanol and 3 N HCl
CUSTOM
Type
CUSTOM
Details
the solvents were removed under vacuum
CUSTOM
Type
CUSTOM
Details
The crude product was purified by chromatography (SiO2, 4:1 CH2Cl2:CMA)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
N1=CC(=CC=C1)CCN1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 2.82 g
YIELD: PERCENTYIELD 36%
YIELD: CALCULATEDPERCENTYIELD 56.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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